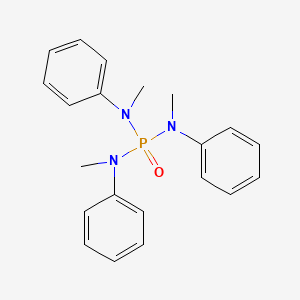
Milneb
Overview
Description
Milneb is an organic compound that is used as a fungicide . It has a molecular formula of C12H22N4S4 . The IUPAC name for this compound is 3,3’- (ethane-1,2-diyl)bis [ (4 Ξ ,6 Ξ )-4,6-dimethyl-1,3,5-thiadiazinane-2-thione] .
Molecular Structure Analysis
The molecular structure of this compound consists of two tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione groups connected by an ethane-1,2-diyl group . The average mass of this compound is 350.590 Da and the mono-isotopic mass is 350.072723 Da .
Chemical Reactions Analysis
Dithiocarbamate fungicides, including this compound, are known to be relatively unstable in aqueous solutions and exhibit low solubilities in both water and common organic solvents . The classical method for the determination of dithiocarbamates is based on their decomposition to carbon disulfide (CS2), which is released during hot acid hydrolysis .
Scientific Research Applications
Application in Quantum Physics
Milneb has been studied in the context of quantum physics, specifically in solving the Schrödinger equation. Korsch, Laurent, and Mohlenkamp (1982) combined Milne's theory with the complex rotation method to compute complex-valued resonance energies and wavefunctions, which are crucial in quantum mechanics. This technique is noted for its speed and stability, making it useful for computing higher resonances in quantum systems (Korsch, Laurent, & Mohlenkamp, 1982).
Advances in Computational Physics
In computational physics, Milne's method has been applied for solving eigenvalue problems of Sturm-Liouville-type linear equations. Yano et al. (1992) introduced a high-speed method for calculating eigenvalues and eigenfunctions using the spline function and the WKB approximation, which avoids divergence problems. This advancement is significant for various applications in physics, including the study of quantum systems (Yano et al., 1992).
Application in Analytical Chemistry
In analytical chemistry, this compound has been used for the detection of residues in food products. Nakamura et al. (2010) developed a gas chromatography-mass spectrometric method for detecting dithiocarbamates and this compound in foods. This method is highly sensitive and applicable to various food products, demonstrating this compound's relevance in food safety and analytical methodologies (Nakamura et al., 2010).
Application in Astrophysics and Cosmology
In astrophysics, this compound's principles have been employed to study cosmological models. Figueiredo et al. (2017) explored the compactified Milne universe geometry in hyperbolic metamaterials. This research provides an analogy for particle tunneling through cosmic singularities and demonstrates the potential of this compound's concepts in experimental cosmology (Figueiredo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of this compound are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .
Mode of Action
The mechanism of action of this compound exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor
Pharmacokinetics
It is noted that most dtcs, including this compound, are polymeric in nature and have low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .
properties
IUPAC Name |
3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFICWYCTCCINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042159 | |
| Record name | Milneb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3773-49-7 | |
| Record name | Milneb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milneb [ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milneb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILNEB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)